5-(Pyridin-2-yl)thiophene-2-carbaldehyde
Overview
Description
5-(Pyridin-2-yl)thiophene-2-carbaldehyde is a compound that has been synthesized and utilized as a fluorescent derivatization reagent. It is particularly used in the determination of primary alkylamines through high-performance liquid chromatography (HPLC). The compound has shown a significant sensitivity with a detection limit of approximately 0.1 pmol for the amines, which indicates its potential for use in analytical chemistry for the detection and quantification of amine-containing compounds .
Synthesis Analysis
The synthesis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde is not detailed in the provided papers. However, it is implied that the compound has been prepared for use as a fluorescent derivatization reagent. The synthesis likely involves the formation of the thiophene ring attached to the pyridine moiety, followed by the introduction of the aldehyde group at the 2-position of the thiophene ring .
Molecular Structure Analysis
The molecular structure of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde consists of a thiophene ring and a pyridine ring connected through a carbon bridge, with an aldehyde functional group attached to the thiophene ring. This structure is responsible for its reactivity and its ability to serve as a derivatization agent for amines .
Chemical Reactions Analysis
The primary application of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde in chemical reactions is its use in the derivatization of primary alkylamines. The compound reacts with amines to form derivatives that can be detected using HPLC. The derivatization process involves a precolumn reaction followed by postcolumn hydrolysis, which regenerates the original fluorescent reagent from the derivatives, allowing for the sensitive detection of the amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde are not explicitly mentioned in the provided papers. However, the compound's ability to act as a fluorescent derivatization reagent suggests that it possesses specific optical properties that enable it to fluoresce under certain conditions, which is critical for its detection capabilities in HPLC. The chemical reactivity of the aldehyde group also plays a crucial role in its ability to form derivatives with amines .
Scientific Research Applications
Antimicrobial Activity
5-(Pyridin-2-yl)thiophene-2-carbaldehyde has been explored for its antimicrobial properties. A study synthesized heteroaryl pyrazole derivatives, including compounds related to 5-(Pyridin-2-yl)thiophene-2-carbaldehyde, and tested their biological activity against various bacteria and fungi. The results indicated significant antimicrobial activity, dependent on the type of Schiff base moiety used (Hamed et al., 2020).
Synthesis and Characterization of Heterocyclic Compounds
The compound has been utilized in the synthesis and characterization of various heterocyclic compounds. For instance, a study involved the synthesis of 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1, 2-dihydropyridine-3,5-dicarbonitrile and its reactions with different reagents to produce thieno[2,3-b]pyridine derivatives (Abdel-fattah & Attaby, 2012).
Inflammation Medication Development
Research has also focused on developing inflammation medications using derivatives of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde. A study synthesized pyrazolo-pyridine analogs, including compounds related to 5-(Pyridin-2-yl)thiophene-2-carbaldehyde, and assessed their properties in regulating inflammation in macrophages, showing potential as future anti-inflammatory drugs (Bilavendran et al., 2019).
Fluorescent Sensor Development
The compound has been used in developing fluorescent sensors. A study synthesized 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), a compound similar to 5-(Pyridin-2-yl)thiophene-2-carbaldehyde, as a fluorescent sensor for ferric ions, exhibiting significant specificity and sensitivity (Zhang et al., 2016).
Mid-Infrared Photodetectors Fabrication
In the field of electronics, 5-(Pyridin-2-yl)thiophene-2-carbaldehyde-related compounds have been used in the fabrication of infrared detectors. A study utilized graphene nanoparticles modified by organic molecules, including thiophene-2-carbaldehyde (a related compound), for the fabrication of infrared detectors, demonstrating improved electrical stability and sensitivity (Jabbarzadeh et al., 2014).
properties
IUPAC Name |
5-pyridin-2-ylthiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-4-5-10(13-8)9-3-1-2-6-11-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGVVFZWHTULBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345516 | |
Record name | 5-(Pyridin-2-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-2-yl)thiophene-2-carbaldehyde | |
CAS RN |
132706-12-8 | |
Record name | 5-(Pyridin-2-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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